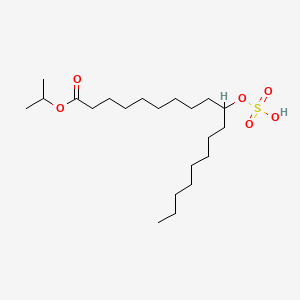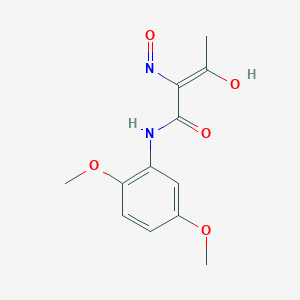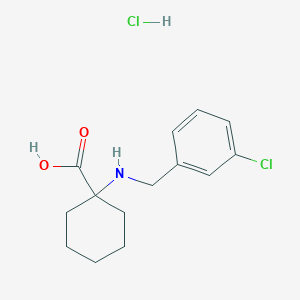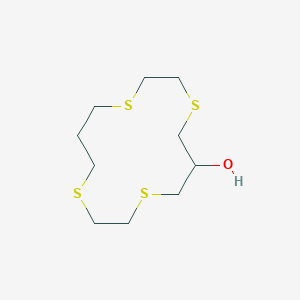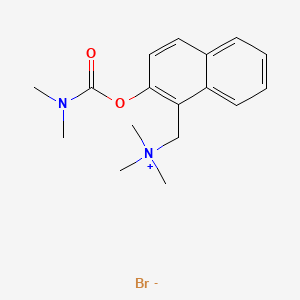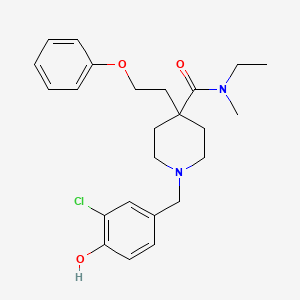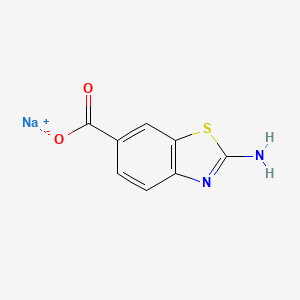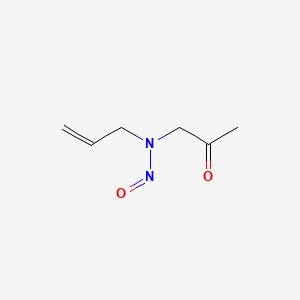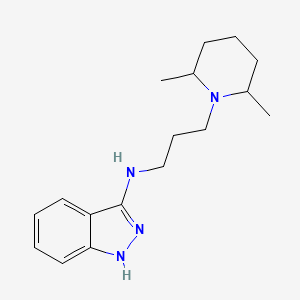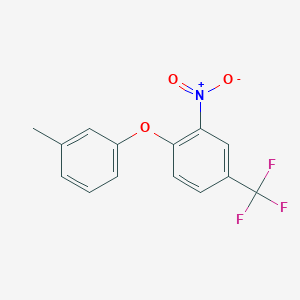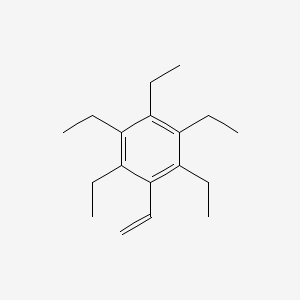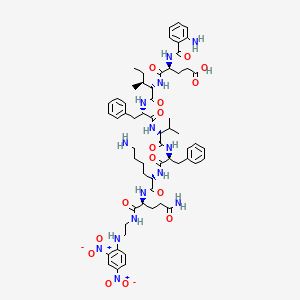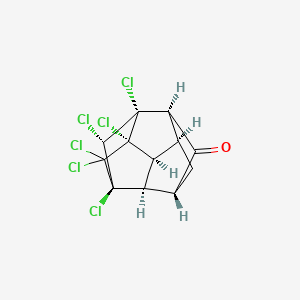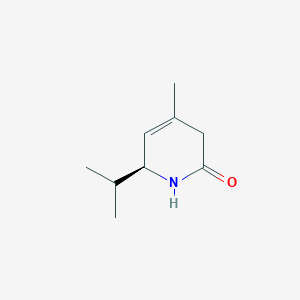
(2S)-4-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one is a chemical compound with a unique structure that includes a pyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol or dichloromethane. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Applications De Recherche Scientifique
(2S)-4-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mécanisme D'action
The mechanism by which (2S)-4-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridinone derivatives and related structures. Examples include:
Dimethyl sulfoxide: An organosulfur compound with similar solvent properties.
(2S)-7-hydroxyflavanone: A flavanone with comparable biological activity.
Uniqueness
What sets (2S)-4-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one apart is its specific structural features and the unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C9H15NO/c1-6(2)8-4-7(3)5-9(11)10-8/h4,6,8H,5H2,1-3H3,(H,10,11)/t8-/m1/s1 |
Clé InChI |
DVPJXIUIIAMUIB-MRVPVSSYSA-N |
SMILES isomérique |
CC1=C[C@@H](NC(=O)C1)C(C)C |
SMILES canonique |
CC1=CC(NC(=O)C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


